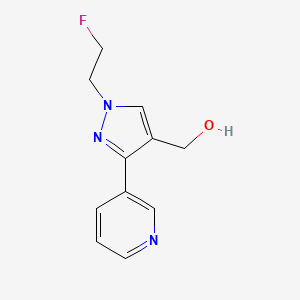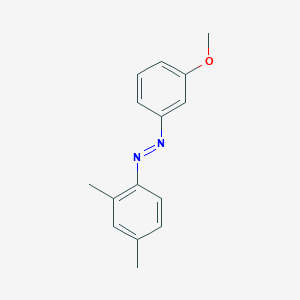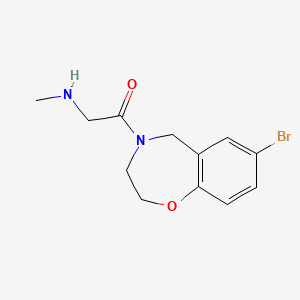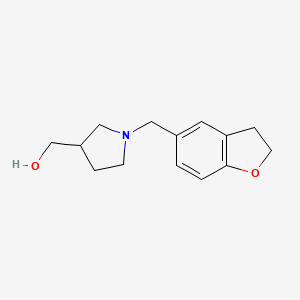
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
描述
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol (FEPyP) is a chemical compound that has been studied for its potential applications in various scientific fields. FEPyP is a synthetic molecule, and its synthesis involves the reaction of fluoroethyl pyrazole and methanol. FEPyP has been studied for its potential application in research, particularly in the fields of biochemistry and physiology.
作用机制
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has been studied for its potential mechanism of action. It is believed to act as a modulator of certain biochemical and physiological processes. This compound has been found to interact with certain receptors in the body, which can affect the activity of these receptors and the signaling pathways they are involved in. This compound has also been found to interact with certain enzymes, which can affect the activity of these enzymes and the metabolic pathways they are involved in.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to affect various biochemical and physiological processes, including the regulation of gene expression, cellular metabolism, and signal transduction pathways. Additionally, this compound has been found to have antioxidant activity, which can protect cells from oxidative damage.
实验室实验的优点和局限性
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has several advantages and limitations for use in lab experiments. One advantage of this compound is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, this compound is relatively non-toxic and has a low potential for causing side effects. However, this compound is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound has a low bioavailability, which can limit its use in certain experiments.
未来方向
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has potential future directions in various scientific fields. Its potential applications include the study of drug action, the study of environmental factors on living organisms, and the study of biochemical and physiological processes. Additionally, this compound has potential applications in drug development and in the development of new therapeutic agents. Additionally, this compound could be used in the development of new diagnostic tools and in the development of new treatments for various diseases. Finally, this compound could be used in the development of new methods for drug delivery and in the development of new methods for drug targeting.
科学研究应用
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has been studied for its potential application in scientific research. It has been used in the study of biochemical and physiological processes in various organisms, including plants and mammals. This compound has been used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of these drugs. This compound has also been used in the study of the effects of environmental factors on living organisms.
属性
IUPAC Name |
[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-3-5-15-7-10(8-16)11(14-15)9-2-1-4-13-6-9/h1-2,4,6-7,16H,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGPWULCGPNUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)
![2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482432.png)






![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482441.png)
![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482444.png)

![2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1482447.png)

